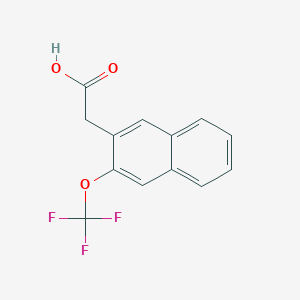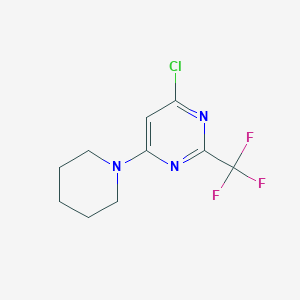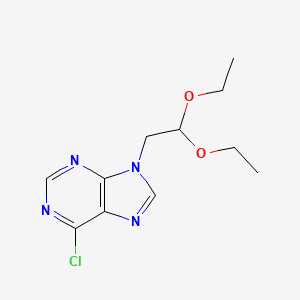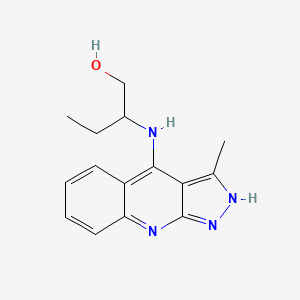
N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxybenzyl group attached to a tetrahydronaphthalen-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several synthetic routes. One common method involves the reductive amination of 3-methoxybenzaldehyde with 1,2,3,4-tetrahydronaphthalen-1-amine. The reaction typically employs a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield the desired amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents may be used to enhance the efficiency of the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group on the benzyl ring can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving amines and aromatic compounds.
Biology: The compound is studied for its role in modulating biological processes and its effects on cellular functions.
Medicine: Due to its potential bioactivity, this compound is investigated for its therapeutic applications in treating various diseases.
Industry: The compound’s properties make it useful in the development of pharmaceuticals and other bioactive compounds
作用機序
The mechanism by which N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects involves interaction with specific molecular targets and pathways. One of the primary targets is fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. The compound acts as an inhibitor of FAAH, leading to increased levels of endocannabinoids, which can modulate various physiological processes. This inhibition is time-dependent and may be irreversible or slowly reversible .
類似化合物との比較
N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine can be compared with other similar compounds, such as:
N-(3-Methoxybenzyl)palmitamide: Another FAAH inhibitor with similar bioactivity.
N-(3-Methoxybenzyl)-9Z,12Z-octadecenamide: A compound with similar structural features and biological activity.
N-benzyl-hexadecanamide: A related compound with similar applications in scientific research .
These compounds share structural similarities but may differ in their specific bioactivities and applications, highlighting the uniqueness of this compound.
特性
分子式 |
C18H21NO |
|---|---|
分子量 |
267.4 g/mol |
IUPAC名 |
1-[(3-methoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine |
InChI |
InChI=1S/C18H21NO/c1-20-16-9-4-6-14(12-16)13-18(19)11-5-8-15-7-2-3-10-17(15)18/h2-4,6-7,9-10,12H,5,8,11,13,19H2,1H3 |
InChIキー |
IMQMBDMNRBRDNC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CC2(CCCC3=CC=CC=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline](/img/structure/B11852438.png)
![1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11852440.png)

![3-Phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B11852445.png)









